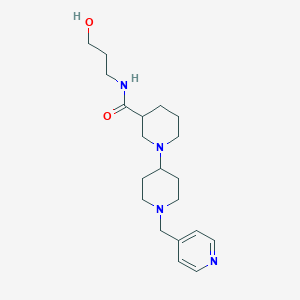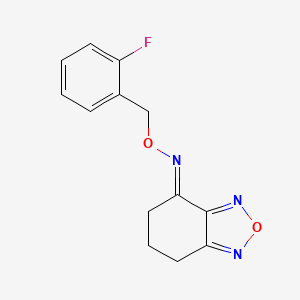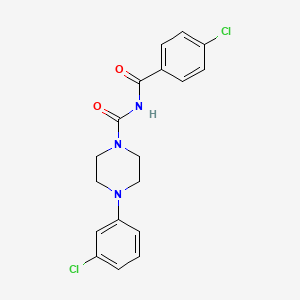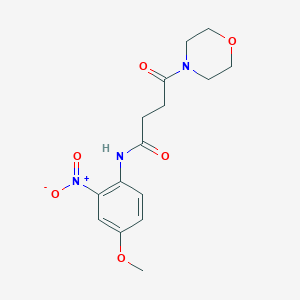
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide (HPBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPBP is a piperidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In animals, this compound has been shown to improve motor function and reduce inflammation in the brain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways in cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the lack of studies on its toxicity and pharmacokinetics.
Future Directions
For N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide research include further investigation of its mechanism of action, optimization of its therapeutic potential, and studies on its toxicity and pharmacokinetics. This compound could also be used as a lead compound for the development of new drugs for various diseases.
Synthesis Methods
The synthesis of N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-pyridinemethanol with 1,4-dibromobutane to form 1-(4-pyridinylmethyl)-4-bromobutane. The bromine atom is then substituted with a cyano group using sodium cyanide, followed by reduction of the nitrile group to an amine using lithium aluminum hydride. The resulting amine is then reacted with 3-chloropropanol to form this compound.
Scientific Research Applications
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(3-hydroxypropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c25-14-2-8-22-20(26)18-3-1-11-24(16-18)19-6-12-23(13-7-19)15-17-4-9-21-10-5-17/h4-5,9-10,18-19,25H,1-3,6-8,11-16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZMFLOLTVUDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)

![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)
![N-[2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea dihydrochloride](/img/structure/B5465613.png)